REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]([OH:8])[CH2:6][CH2:5][C:4]([CH3:10])([CH3:9])[C:3]=1[CH:11]=[CH:12][C:13](=[O:15])[CH3:14].O.O.[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].S(=O)(=O)(O)O>CCOCC>[CH3:1][C:2]1[C:7](=[O:8])[CH2:6][CH2:5][C:4]([CH3:9])([CH3:10])[C:3]=1[CH:11]=[CH:12][C:13](=[O:15])[CH3:14] |f:1.2.3.4.5|
|
Name
|
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(CCC1O)(C)C)C=CC(C)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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CCOCC
|
Name
|
aqueous solution
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium dichromate dihydrate
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Quantity
|
202.6 g
|
Type
|
reactant
|
Smiles
|
O.O.[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
186 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
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UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
good stirring so that a temperature of 5° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with intensive cooling
|
Type
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STIRRING
|
Details
|
The mixture is then stirred for a further 5 minutes at 5° C.
|
Duration
|
5 min
|
Type
|
WASH
|
Details
|
the ether phase is washed three times with water, three times with soda solution and again three times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
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Details
|
Distillation of the resulting 125 g of crude product over a 10 cm Widmer column
|
Name
|
4-(2,6,6-trimethyl-3-oxo-cyclohex-1-en-1-yl)-but- 3-en-2-one
|
Type
|
product
|
Smiles
|
CC1=C(C(CCC1=O)(C)C)C=CC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 103 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 734.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |